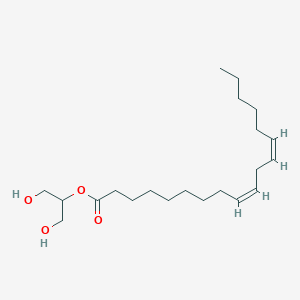

2-Linoleoylglycerol

説明

特性

IUPAC Name |

1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPGNWMPIFDNSD-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016998 | |

| Record name | Glyceryl 2-linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/18:2(9Z,12Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3443-82-1 | |

| Record name | 2-Linoleoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 2-linoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 2-linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OVH75512R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Endogenous Regulation of 2 Linoleoylglycerol

Enzymatic Pathways for 2-Linoleoylglycerol Synthesis

The primary enzymatic route for this compound synthesis involves the hydrolysis of diacylglycerols (DAGs) containing a linoleic acid moiety at the sn-2 position. This reaction is catalyzed by a specific class of enzymes known as diacylglycerol lipases (DAGLs).

Diacylglycerol lipases (DAGLs) are key enzymes responsible for the "on-demand" biosynthesis of 2-acylglycerols, including this compound. researchgate.net These enzymes catalyze the hydrolysis of the sn-1 ester bond in diacylglycerols, releasing a free fatty acid and a 2-monoacylglycerol. wikipedia.orgwikidoc.org

Mammals express two main isoforms of diacylglycerol lipase (B570770): DAGLα (encoded by the DAGLA gene) and DAGLβ (encoded by the DAGLB gene). wikipedia.orgwikidoc.org Both isoforms are capable of synthesizing 2-acylglycerols from appropriate diacylglycerol substrates. While much research has focused on their role in the production of 2-arachidonoylglycerol (B1664049) (2-AG), the most abundant endocannabinoid, evidence suggests that DAGLα and DAGLβ also contribute to the synthesis of this compound. nih.govnih.gov Studies, including those in Drosophila melanogaster expressing human cannabinoid receptors, have indicated that DAGLs synthesize 2-LG. nih.govresearchgate.net The contribution of each isoform to 2-LG production can vary depending on the tissue or cell type. DAGLα is often found enriched in central nervous tissues, while DAGLβ is more prevalent in immune cells and peripheral tissues. wikipedia.orgnih.gov

The direct precursors for this compound synthesis are diacylglycerols that contain linoleic acid at the sn-2 position. These diacylglycerols can be generated through the action of phospholipase C on membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), which can yield diacylglycerols with various fatty acid compositions depending on the specific phospholipid species. mdpi.comresearchgate.netbiorxiv.org While 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) is a major DAG species produced from PIP2 hydrolysis and a key precursor for 2-AG, diacylglycerols containing linoleic acid at the sn-2 position are the necessary substrates for DAGL-mediated 2-LG synthesis. mdpi.com

While the DAGL-mediated pathway from diacylglycerols is considered the primary route for this compound synthesis, other potential enzymatic routes might exist. However, detailed research specifically delineating alternative pathways for de novo 2-LG synthesis is less extensive compared to the well-established DAGL pathway. Some studies on enzymatic synthesis of structured lipids in industrial contexts explore various lipase-catalyzed reactions, including acidolysis and transesterification, which could potentially form monoacylglycerols like 2-LG under specific conditions and with appropriate substrates. researchgate.netx-mol.netmdpi.comresearchgate.net However, the physiological relevance and contribution of such pathways to endogenous this compound levels in biological systems require further investigation.

Precursor Lipids in this compound Biosynthesis

Enzymatic Degradation and Inactivation of this compound

To maintain cellular lipid homeostasis and regulate signaling, this compound undergoes enzymatic degradation. The primary enzyme responsible for the hydrolysis of 2-acylglycerols, including 2-LG, is monoacylglycerol lipase (MAGL).

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in terminating the signaling of 2-acylglycerols by hydrolyzing them into glycerol (B35011) and a free fatty acid. tocris.comupf.edutandfonline.com MAGL is the primary enzyme responsible for the degradation of 2-arachidonoylglycerol in the brain, accounting for a significant majority of its hydrolysis. upf.eduresearchgate.net Similarly, MAGL is also involved in the hydrolysis of this compound. nih.gov Studies have shown that this compound can be a substrate for MAGL, although its affinity and hydrolysis rate compared to 2-arachidonoylglycerol may vary. nih.gov Inhibition of MAGL can lead to increased levels of 2-acylglycerols, including 2-LG. nih.gov While MAGL is the main enzyme, other enzymes like α/β-hydrolase domain-containing 6 (ABHD6) and α/β-hydrolase domain-containing 12 (ABHD12) also contribute to the hydrolysis of 2-acylglycerols to a lesser extent. upf.eduresearchgate.net

Here is a table summarizing the key enzymes involved in the metabolism of this compound:

| Enzyme Name | Role in 2-LG Metabolism | Reaction Catalyzed | Primary Substrate(s) for 2-LG Pathway |

| Diacylglycerol Lipase α | Synthesis | Hydrolysis of sn-1 ester bond in diacylglycerols | Diacylglycerols with linoleic acid at sn-2 |

| Diacylglycerol Lipase β | Synthesis | Hydrolysis of sn-1 ester bond in diacylglycerols | Diacylglycerols with linoleic acid at sn-2 |

| Monoacylglycerol Lipase | Degradation | Hydrolysis of 2-acylglycerols into glycerol and FFA | This compound |

Detailed Research Findings:

Research has utilized genetic and pharmacological approaches to investigate the roles of these enzymes. For instance, studies using DAGL knockout mice have demonstrated the significant contribution of DAGLs to the production of 2-acylglycerols. wikipedia.org Similarly, inhibition or genetic deletion of MAGL leads to elevated levels of 2-acylglycerols, highlighting its crucial role in their inactivation. nih.govupf.edutandfonline.com

Interactive Table: Key Enzymes in this compound Metabolism

Alpha/Beta Hydrolase Domain Containing Enzymes (ABHD6, ABHD12) and this compound Metabolism

Alpha/beta-hydrolase domain-containing enzymes (ABHDs), particularly ABHD6 and ABHD12, are serine hydrolases that play a role in the metabolism of monoacylglycerols, including 2-AG. nih.govcambridge.org While monoacylglycerol lipase (MAGL) is the primary enzyme responsible for 2-AG hydrolysis in the brain, accounting for approximately 85% of this activity, ABHD6 and ABHD12 also contribute to 2-AG degradation. nih.govnih.gov ABHD6 is estimated to account for about 4% of brain 2-AG hydrolase activity and is found post-synaptically, potentially regulating intracellular 2-AG pools. nih.govscienceopen.com ABHD12 is highly expressed in microglia and accounts for approximately 9% of total brain 2-AG hydrolysis. nih.govscienceopen.com

Research indicates that ABHD6 can hydrolyze 2-LG, although its activity towards 2-LG is lower compared to 1-arachidonoylglycerol (1-AG) and 2-AG in in vitro studies using an overexpression system. nih.gov While MAGL is considered the primary hydrolytic enzyme regulating 2-LG levels, studies involving genetic deletion of MAGL, FAAH, or ABHD12 point to MAGL's significant role in 2-LG hydrolysis. nih.gov The involvement of ABHD6 and ABHD12 in 2-LG metabolism highlights their potential roles in modulating the levels of various monoacylglycerols.

Role of Lipoxygenases in this compound Oxidation

Lipoxygenases (LOXs) are enzymes that catalyze the stereospecific oxidation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene system. nih.govpan.olsztyn.pl While often studied for their activity on free fatty acids like linoleic acid and arachidonic acid, some lipoxygenases are capable of metabolizing esterified fatty acids. nih.govnih.gov

Studies have shown that lipoxygenases, such as soybean lipoxygenase and human 15-lipoxygenase-1, can metabolize 1-linoleoyl-glycerol (an isomer of 2-LG) into its 13-hydroxy derivative, 13-hydroxy-octodecadienoyl-glycerol (13-HODE-G). mdpi.com Human eosinophils and neutrophils, which express 15-lipoxygenase-1, were shown to biosynthesize 13-HODE-G from 1-LG. mdpi.com This indicates a pathway for the oxidative metabolism of linoleoyl-glycerols by lipoxygenases, leading to the formation of oxygenated lipid mediators. mdpi.com

In barley, a specific lipoxygenase, LOX-2, is capable of oxygenating storage lipids, including di- and tri-linoleoylglycerol, forming oxygenated polyunsaturated fatty acids within these esterified lipids. nih.gov This suggests that lipoxygenases can act on esterified forms of linoleic acid, which could potentially include 2-LG, leading to oxidized products. nih.gov

Data Table: Enzymes Involved in this compound Metabolism

| Enzyme Class | Specific Enzyme(s) | Role in 2-LG Metabolism | Notes |

| Diacylglycerol Lipases (DAGLs) | DAGL alpha, DAGL beta | Synthesis of 2-LG from diacylglycerols. nih.govbiorxiv.org | Also synthesize 2-AG. nih.gov |

| Alpha/Beta Hydrolase Domain Containing Enzymes | ABHD6, ABHD12 | Hydrolysis of monoacylglycerols, including 2-AG and potentially 2-LG. nih.govnih.gov | MAGL is the primary hydrolase for 2-AG; MAGL also regulates 2-LG levels. nih.govnih.gov |

| Lipoxygenases (LOXs) | 15-Lipoxygenase-1 (human) | Oxidation of 1-linoleoyl-glycerol to 13-HODE-G. mdpi.com | Indicates a pathway for oxidative metabolism of linoleoyl-glycerols. mdpi.com |

| LOX-2 (barley) | Oxygenation of esterified linoleic acid in di- and tri-linoleoylglycerol. nih.gov | Suggests potential for oxygenation of 2-LG. nih.gov | |

| Monoacylglycerol Lipase (MAGL) | MAGL | Primary enzyme regulating 2-LG levels through hydrolysis. nih.gov | Main enzyme for 2-AG hydrolysis in the brain. nih.govnih.gov |

Regulation of this compound Homeostasis

The endogenous levels of this compound, like other lipid mediators, are subject to tight regulation involving a balance between synthesis and degradation. This homeostasis is crucial for controlling the biological activities of 2-LG.

Transcriptional and Post-Translational Control of Synthetic and Degradative Enzymes

The synthesis of 2-LG is primarily carried out by DAGL enzymes, while its degradation is mediated by hydrolases such as MAGL, ABHD6, and ABHD12, and potentially oxidized by lipoxygenases. nih.govmdpi.com The expression and activity of these enzymes are subject to various regulatory mechanisms, including transcriptional and post-translational control.

Transcriptional regulation involves the control of gene expression, determining the amount of enzyme protein produced. While specific details on the transcriptional regulation of DAGLs, MAGL, ABHD6, and ABHD12 in the context of 2-LG homeostasis are still an area of research, studies on related enzymes in lipid metabolism provide insights. For instance, peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors, act as transcription factors that regulate the expression of genes involved in lipid metabolism, including some enzymes in the endocannabinoid system. researchgate.netnih.govmdpi.com PPARs can be activated by various endogenous lipids and can influence the expression of enzymes involved in endocannabinoid metabolism. researchgate.netnih.gov

Post-translational control involves modifications to the enzyme protein after it has been synthesized, affecting its activity, localization, or stability. Examples of post-translational modifications include phosphorylation, ubiquitination, and lipidation. These modifications can rapidly alter enzyme function in response to cellular signals. While specific post-translational regulatory mechanisms for the enzymes metabolizing 2-LG require further detailed investigation, such mechanisms are common in regulating lipase and hydrolase activity in lipid metabolism. mit.edu

Feedback Mechanisms and Cross-Talk with Other Lipid Pathways

The regulation of 2-LG levels likely involves feedback mechanisms and cross-talk with other lipid signaling pathways. Feedback loops can involve 2-LG or its metabolites influencing the activity or expression of the enzymes responsible for its synthesis or degradation.

Cross-talk with other lipid pathways is also probable. 2-LG shares biosynthetic enzymes (DAGLs) with 2-AG, suggesting potential interactions in their production and regulation. nih.gov Additionally, 2-LG has been shown to interact with cannabinoid receptors, although reports on its activity vary, describing it as a partial agonist or antagonist of the CB1 receptor. nih.govmedchemexpress.com Some studies have explored whether 2-LG exerts an "entourage effect," modulating the activity of other endocannabinoids like 2-AG, possibly by competing for metabolic enzymes like MAGL. nih.govnih.gov However, recent research has provided conflicting results regarding this entourage effect, suggesting a more nuanced relationship where 2-LG might act as a functional antagonist under certain conditions. nih.govnih.gov

The oxidative metabolism of 2-LG by lipoxygenases links its metabolism to the oxylipin pathway, which produces a diverse range of signaling molecules derived from the oxidation of polyunsaturated fatty acids. mdpi.com This cross-talk suggests that changes in lipoxygenase activity or the availability of 2-LG could influence the production of oxygenated linoleoyl-glycerols, potentially impacting cellular signaling.

Molecular Mechanisms of 2 Linoleoylglycerol Action

Interactions with Cannabinoid Receptors

2-Linoleoylglycerol has been shown to interact with cannabinoid receptors, particularly the cannabinoid receptor type 1 (CB1R). nih.govnih.govbiorxiv.orgmedchemexpress.com These interactions are complex and have been the subject of ongoing research.

Several studies suggest that 2-LG functions as a partial agonist at the human CB1 receptor. nih.govnih.govbiorxiv.orgmedchemexpress.com This means it can activate the receptor, but to a lesser extent than full agonists like 2-AG or Anandamide (B1667382) (AEA). nih.govnih.govbiorxiv.org In vitro studies using cell-based reporter assays have demonstrated that 2-LG exhibits properties consistent with partial agonism at CB1R. nih.govgrecc.orgnih.gov The activity of 2-LG at CB1R can be influenced by inhibitors of monoacylglycerol hydrolysis, such as JZL195, which can potentiate the 2-LG response. nih.govgrecc.orgnih.gov Furthermore, the activity of 2-LG at CB1R can be inhibited by known CB1 antagonists like AM251 and cannabidiol (B1668261) (CBD). nih.govgrecc.orgnih.govmedchemexpress.com

Research indicates that 2-LG can modulate the activity of the CB1 receptor. nih.gov Its partial agonist activity suggests it can directly influence the receptor's signaling cascade. nih.govnih.govbiorxiv.org The potentiation of 2-LG's response by inhibitors of monoacylglycerol hydrolysis highlights the role of metabolic enzymes in regulating its activity at CB1R. nih.govgrecc.orgnih.gov

The interaction of 2-LG with the endocannabinoid system extends to its impact on the signaling of the primary endocannabinoids, 2-AG and AEA. Studies have shown that 2-LG does not potentiate the activity of 2-AG or AEA. nih.govgrecc.orgnih.gov Instead, it has been observed to blunt or flatten the concentration-response curves of both 2-AG and AEA, suggesting a modulatory effect on their activity at CB1R. nih.govgrecc.orgnih.gov This contrasts with earlier hypotheses suggesting 2-LG might enhance 2-AG activity, potentially by competing for hydrolysis by enzymes like monoacylglycerol lipase (B570770) (MAGL). nih.govgrecc.org However, more recent findings in neuronal cultures have not supported this potentiation and instead reported inhibition of 2-AG-dependent synaptic plasticity by 2-LG. nih.gov

Modulation of CB1R Activity by this compound

Potential Interactions with Cannabinoid Receptor Type 2 (CB2R)

While the focus of much research has been on CB1R, potential roles for 2-LG at the cannabinoid receptor type 2 (CB2R) have been considered. nih.gov Some reports suggest that while 2-LG may not have direct affinity for CB2R, it could potentially enhance the effects of 2-AG on this receptor, contributing to an "entourage effect". oup.comfrontiersin.org However, other studies have indicated that 2-LG does not orthosterically bind to cannabinoid receptors (including CB2R) and may not serve as an entourage compound under certain conditions, sometimes even behaving as an antagonist in neuronal assays. nih.govnih.gov

Contradictory Findings on this compound's Cannabinoid Receptor Activity

It is important to note that there are conflicting reports regarding the effects of 2-LG on cannabinoid receptors. nih.govwikidata.orgguidetopharmacology.org While some studies indicate partial agonism at CB1R, earlier reports suggested that 2-LG might not directly activate cannabinoid receptors but could potentiate 2-AG activity in behavioral assays. nih.govgrecc.org The proposed mechanism for this potentiation involved 2-LG potentially limiting 2-AG hydrolysis by competing for the substrate binding site on MAGL. nih.govgrecc.org However, as mentioned, more recent evidence from in vitro studies has contradicted this potentiating effect, showing that 2-LG can inhibit or blunt 2-AG and AEA activity. nih.govgrecc.orgnih.gov These contradictory findings highlight the complexity of 2-LG's interactions within the endocannabinoid system and the need for further research to fully understand its pharmacological profile. nih.govnih.govnih.gov

Modulation of Transient Receptor Potential (TRP) Channels

Beyond cannabinoid receptors, this compound has also been implicated in the modulation of Transient Receptor Potential (TRP) channels. biorxiv.orgtocris.comvanderbilt.eduresearchgate.net TRP channels are a diverse group of ion channels involved in sensing various stimuli, including temperature, pain, and pressure. tocris.comvanderbilt.eduresearchgate.net Research in Drosophila photoreceptor cells, a model system for studying TRP channel activation, suggests that 2-LG is a key lipid that contributes to the activation of TRPC channels. biorxiv.org In this context, light stimulation increases the levels of 2-LG, and this elevation is dependent on the activity of phospholipase C (PLC). biorxiv.org It is proposed that 2-LG may directly activate Drosophila TRP and TRPL channels in vivo, potentially through allosteric modulation. biorxiv.org This suggests a role for 2-LG as a physiologically relevant endocannabinoid that activates TRPC channels in this organism. biorxiv.org While this research is in Drosophila, it opens avenues for investigating similar interactions in mammalian systems, where several mammalian TRP channels are known to be activated by cannabinoids and endocannabinoids in vitro. biorxiv.org

Activation of TRP Channels by this compound

Research indicates that 2-LG can act as an activator of TRP channels. Studies in Drosophila photoreceptor cells, a classical model for signaling cascades culminating in TRP channel activation, have shown that light stimulation leads to an increase in 2-LG levels in vivo. biorxiv.orgnih.gov This elevation in 2-LG is dependent on the activity of phospholipase C (PLC) and diacylglycerol lipase. biorxiv.orgnih.gov

Further investigation demonstrated that 2-LG facilitated TRPC-dependent Ca²⁺ influx in heterologous expression systems and in dissociated ommatidia from compound eyes. biorxiv.orgnih.gov This suggests that 2-LG is a physiologically relevant endocannabinoid that activates TRPC channels in photoreceptor cells. biorxiv.orgnih.gov It has been proposed that 2-LG, along with conformational changes in the membrane due to PIP₂ hydrolysis, contributes to the activation of TRPC channels. biorxiv.org This dual mechanism may help ensure that channel activation is specifically linked to light stimulation. biorxiv.org

Implications in Sensory Transduction (e.g., Vision)

The activation of TRP channels by 2-LG has significant implications in sensory transduction, particularly in the context of vision. In Drosophila photoreceptor cells, the phototransduction cascade involves the activation of rhodopsin by light, leading to the engagement of Gq and PLC. biorxiv.orgnih.gov Downstream lipid metabolites generated by PLC are crucial for the activation of TRPC channels. nih.gov

The identification of 2-LG as a lipid that increases upon light stimulation and activates TRP and TRPL channels in Drosophila highlights its role in visual signal transduction. eurekalert.org This mechanism, where 2-LG stimulates TRP channels in isolated photoreceptor cells, at least partially bridges the gap between diacylglycerol (DAG) production and TRP channel activation. eurekalert.org The signaling cascade observed in Drosophila is conserved in certain types of mammalian photoreceptor cells, suggesting that this mechanism may be relevant to other TRP channel-dependent cascades in various cell types. eurekalert.org

Interaction with Other G Protein-Coupled Receptors (GPCRs)

Beyond TRP channels, 2-LG has also been investigated for its interactions with other GPCRs, notably GPR119 and GPR55.

Investigation of GPR119 and GPR55 Interactions

Studies have indicated that 2-monoacylglycerols, including this compound, can activate GPR119. researchgate.netnih.gov GPR119 is a Gs-coupled lipid-sensor found in the gut and pancreatic beta cells, playing a role in the release of incretin (B1656795) hormones like GLP-1 and GIP, and promoting glucose-stimulated insulin (B600854) secretion. researchgate.netcore.ac.ukplos.org The activation of GPR119 by 2-LG suggests a potential role for this monoacylglycerol in metabolic regulation. researchgate.netnih.gov

While 2-LG has been explored for its interaction with GPR119, its interaction with GPR55 is less clearly defined in the provided search results. Some sources mention GPR55 in the context of other lipids or antagonists wikipedia.orgtocris.comtocris.comnih.govsigmaaldrich.com, but a direct, detailed investigation of 2-LG's interaction with GPR55 is not prominently featured.

Enzymatic Inhibition and Allosteric Modulation

2-LG can also influence molecular pathways through the modulation of enzyme activity, particularly those involved in the metabolism of endocannabinoids.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an enzyme primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides. wikipedia.orgiu.edunih.gov While 2-arachidonoylglycerol (B1664049) (2-AG), another prominent endocannabinoid, can also be metabolized by FAAH, monoacylglycerol lipase (MAGL) is considered the more important metabolic enzyme for 2-AG in the brain. nih.gov

Research investigating the ability of 2-AG analogues to inhibit FAAH and MAGL has shown that this compound can interact with these enzymes. nih.gov Specifically, 2-LG has been reported to inhibit 2-AG breakdown in neuronal and hematopoietic cell lines, suggesting it may compete with 2-AG for binding to MAGL. nih.govnih.gov Although 2-LG is primarily discussed in relation to MAGL in the context of endocannabinoid metabolism, its potential to interact with FAAH has also been noted in broader discussions of fatty acid amide hydrolase substrates and modulators.

Modulation of Monoacylglycerol Lipase (MAGL) Activity

Monoacylglycerol Lipase (MAGL) is the primary enzyme responsible for the hydrolysis of 2-AG, breaking it down into arachidonic acid and glycerol (B35011). nih.govupf.edu MAGL plays a critical role in regulating the levels and signaling of 2-AG. upf.edu

Studies comparing the affinities of various 2-AG analogues for MAGL have indicated that this compound has an affinity for MAGL similar to that of 2-AG itself. nih.govmendeley.com This suggests that 2-LG can act as a substrate or inhibitor of MAGL, potentially influencing the metabolic fate of 2-AG. nih.govnih.gov The observation that 2-LG can inhibit 2-AG breakdown supports the hypothesis that it may compete for the substrate binding site on MAGL, thereby modulating 2-AG activity. nih.govnih.gov This potential for 2-LG to influence MAGL activity highlights a mechanism by which it could indirectly modulate endocannabinoid signaling.

Summary of Enzymatic Interactions:

| Enzyme | Interaction Type (Observed/Suggested) | Notes |

| Fatty Acid Amide Hydrolase (FAAH) | Potential Interaction | Less prominent than MAGL interaction in available data. |

| Monoacylglycerol Lipase (MAGL) | Inhibition/Competition | Affinity similar to 2-AG; can inhibit 2-AG breakdown in cell lines. nih.govnih.govnih.govmendeley.com |

Table 1: Select Research Findings on this compound's Molecular Actions

| Target/Enzyme | Observed Action | Context/System | Key Finding | Source |

| TRPC Channels | Activation, Facilitation of Ca²⁺ influx | Drosophila photoreceptor cells, heterologous systems | Light-induced increase in 2-LG activates TRPC channels. biorxiv.orgnih.gov | biorxiv.orgnih.gov |

| GPR119 | Activation | COS-7 cells, intestinal L-cells, pancreatic β-cells | 2-LG can activate GPR119, potentially influencing incretin and insulin secretion. researchgate.netnih.gov | researchgate.netnih.gov |

| FAAH | Potential Interaction (less direct evidence) | Endocannabinoid metabolism | Role less defined compared to MAGL. | |

| MAGL | Inhibition, Competition for 2-AG breakdown | Endocannabinoid metabolism | Affinity similar to 2-AG; can protect 2-AG from hydrolysis. nih.govnih.govnih.govmendeley.com | nih.govnih.govnih.govmendeley.com |

This compound (2-LG) is a monoacylglycerol that has garnered attention for its signaling properties, particularly in the context of the endocannabinoid system. While 2-arachidonoylglycerol (2-AG) is the most extensively studied endocannabinoid in mammals, research indicates that 2-LG also possesses bioactivity and can interact with cannabinoid receptors. Studies exploring the molecular mechanisms of 2-LG action have revealed its involvement in various signaling cascades, including those mediated by Akt and Erk kinases and the regulation of intracellular calcium dynamics.

Physiological and Pathophysiological Roles of 2 Linoleoylglycerol

Role in Neurological Function and Disorders

The endocannabinoid system, including compounds like 2-LG, plays a significant role in modulating various aspects of neurological function. Dysregulation of this system has been implicated in several neurological disorders.

Modulation of Excitotoxicity in the Brain

Excitotoxicity, characterized by excessive stimulation of neurons primarily by glutamate, is a significant factor in the pathogenesis of many neurological diseases, including stroke, epilepsy, and traumatic brain injury. carolinabraincenter.comoatext.com While the direct role of 2-LG in modulating excitotoxicity is still an area of research, the endocannabinoid system, in general, is known to play a neuroprotective role against excitotoxicity by regulating glutamatergic synaptic transmission. nih.gov Studies have shown that activating endocannabinoid signaling can inhibit excitotoxicity. nih.gov Given that 2-LG can modulate the activity of other endocannabinoids and acts as a partial agonist at CB1 receptors, it may indirectly influence excitotoxic processes. nih.gov

Impact on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. The endocannabinoid system, particularly 2-AG acting via CB1 receptors, is a key modulator of synaptic function and plasticity. nih.govnih.gov While 2-AG is known to regulate CB1-dependent synaptic plasticity, the impact of 2-LG is less clear and conflicting reports exist. nih.gov Some research suggests that 2-LG might inhibit 2-AG-/CB1-dependent synaptic plasticity in cultured hippocampal neurons, potentially by competing with 2-AG for binding sites on enzymes like monoacylglycerol lipase (B570770) (MAGL), which breaks down 2-AG. nih.gov Other studies have suggested that 2-LG might not directly activate cannabinoid receptors but could potentiate their activation by 2-AG, a phenomenon sometimes referred to as the "entourage effect." nih.govcaymanchem.com However, more recent studies have found that 2-LG, along with other monoacylglycerol congeners, did not potentiate 2-AG activity in neuronal and cell-based signaling assays and instead behaved as antagonists under the examined conditions. nih.gov This suggests a more complex relationship between 2-LG and 2-AG signaling than previously understood. nih.gov

Association with Obesity-Induced Brain Metabolomic Alterations

Obesity is linked to metabolic dysregulation in the brain and cognitive decline. mdpi.comnih.gov Metabolomic studies have revealed that obesity alters the brain metabolic profile in a sex-dependent manner. mdpi.comnih.gov In obese female mice, 2-linoleoylglycerol has been identified as one of the neuro-modulatory metabolites uniquely altered by obesity. mdpi.comnih.gov This suggests that changes in 2-LG levels in the brain may play a role in the sex-specific metabolic responses to obesity and could potentially contribute to cognitive decline observed in obese females. mdpi.comnih.gov Interestingly, a reduction of this compound in the brain was also observed as a female-specific response to diabetes in previous work. researchgate.net This indicates a potential link between altered 2-LG metabolism and metabolic disorders affecting brain function in a sex-specific manner.

Changes in Brain Concentrations in Epilepsy Models

Epilepsy is a neurological disorder characterized by recurrent seizures, which are associated with brain hyperexcitability. nih.govresearchgate.net The endocannabinoid system is believed to contribute to the homeostatic response to seizure activity. nih.govresearchgate.net Studies using conventional epilepsy models have shown that seizures can increase endocannabinoid levels in the brain. nih.govresearchgate.net Research in the Scn1a+/- mouse model of Dravet syndrome, a model of drug-resistant epilepsy, investigated the levels of endocannabinoids and related signaling lipids following hyperthermia-induced seizures. nih.govresearchgate.net While the major endocannabinoids, 2-AG and AEA, did not show affected hippocampal concentrations at the sampled time point, a hyperthermia-induced seizure significantly increased hippocampal concentrations of the monoacylglycerols, 2-linoleoyl glycerol (B35011) (2-LG) and 1-linoleoyl glycerol (1-LG), in these mice. nih.govresearchgate.net This unprecedented elevation of 2-LG and 1-LG following seizures in this model suggests a potential role for these lesser-studied endocannabinoid-related monoacylglycerols during seizure activity. nih.govresearchgate.net

Involvement in Immune System Regulation

The endocannabinoid system is also involved in regulating immune responses. The cannabinoid type 2 (CB2) receptor is predominantly expressed in various lymphoid organs and is thought to participate in the regulation of inflammatory reactions and immune responses. aai.org

Modulation of Allergic Responses and Inflammatory Cytokines

Allergic responses involve the release of inflammatory mediators, including cytokines, often triggered by the cross-linking of allergen with IgE bound to mast cells and basophils. researchgate.net While 2-AG has been more extensively studied for its involvement in immune responses, including the modulation of inflammatory reactions, the specific role of 2-LG in allergic responses and its modulation of inflammatory cytokines is an area of ongoing research. aai.org Studies investigating lipid mediators of inflammation in the lungs of SARS-CoV-2 infected mice identified increased levels of 1/2-linoleoyl-glycerol (which could include 2-LG) alongside elevated concentrations of several chemokines/cytokines, suggesting a potential involvement in the inflammatory processes associated with viral infection. frontiersin.org The predominant cannabinoid receptor involved in immune regulation is the CB2 receptor. researchgate.net Further research is needed to fully elucidate the specific mechanisms by which 2-LG may modulate allergic responses and the release of inflammatory cytokines.

Effects on Immune Cell Activities and Cytokine Production (e.g., IL-4, IL-6, IL-2, IFN-γ)

Studies have investigated the effects of this compound and related compounds, such as 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), on immune cell activities and cytokine production. PLAG, which contains a linoleoyl group at the sn-2 position, has demonstrated immunomodulatory functions.

In a randomized controlled trial in healthy adults, PLAG supplementation led to lower production of IL-4 and IL-6 by peripheral blood mononuclear cells (PBMCs) compared to a soybean oil control group. nih.gov However, the production of IL-2 and IFN-γ by PBMCs remained unaltered with PLAG supplementation. nih.gov The study also observed a significant decrease in B cell proliferation in the PLAG group. nih.gov These findings suggest that PLAG may inhibit excessive immune activity associated with immunological disorders. nih.gov

Another study focusing on this compound isolated from Adenophora triphylla examined its effects on mast cells. This compound significantly inhibited β-hexosaminidase release in antigen-stimulated RBL-2H3 mast cells in a dose-dependent manner. researchgate.net It also suppressed the expression of TNF-α, IL-4, IL-10, and COX-2 mRNA in these cells. researchgate.net The inhibitory effect was linked to the attenuation of activating phosphorylation of AKT, p38MAPK, JNK, and ERK1/2. researchgate.net

Research on PLAG in a concanavalin (B7782731) A (Con A)-induced liver injury model in mice showed that pretreatment with PLAG reduced the levels of IL-4, IL-6, IL-10, and CXCL2 in plasma, while maintaining IFN-γ levels. plaglab.co.kr PLAG also modulated neutrophil recruitment to the liver and decreased mRNA and protein levels of IL-4 and CXCL2 in liver tissue. plaglab.co.kr In vitro studies in this research indicated that PLAG reduced IL-4 secretion in Con A-stimulated T cells and blocked STAT6 activation. plaglab.co.kr

The following table summarizes some observed effects on cytokine levels:

| Compound | Immune Cell Type/Model | Observed Effect on Cytokine | Citation |

| 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) | Human PBMCs | Decreased IL-4, Decreased IL-6, Unaltered IL-2, Unaltered IFN-γ | nih.gov |

| This compound (from A. triphylla) | RBL-2H3 mast cells | Suppressed TNF-α, IL-4, IL-10, COX-2 mRNA expression | researchgate.net |

| 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) | Mouse model of Con A-induced liver injury | Reduced plasma IL-4, IL-6, IL-10, CXCL2; Maintained plasma IFN-γ; Decreased liver IL-4, CXCL2 mRNA/protein | plaglab.co.kr |

| 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) | Con A-stimulated T cells (in vitro) | Reduced IL-4 secretion | plaglab.co.kr |

Regulation of Th1/Th2 Balance

The balance between T-helper type 1 (Th1) and T-helper type 2 (Th2) immune responses is crucial for maintaining immune homeostasis. nih.govnih.gov Th1 cells typically produce cytokines like IL-2 and IFN-γ, which are involved in cell-mediated immunity, while Th2 cells produce cytokines such as IL-4, IL-5, and IL-13, associated with humoral immunity and allergic responses. nih.gov

Research suggests that compounds containing the this compound structure may influence this balance. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) has been investigated for its potential to modulate the Th1/Th2 balance. nih.govnih.gov Studies have shown that PLAG can inhibit the production of IL-4, a key Th2 cytokine, in a dose-dependent manner. nih.govnih.gov

In a clinical study, while there was no significant change in IFN-γ and IL-2 levels after PLAG intake, the secretion of IL-4 significantly decreased. nih.gov This led to an increase in the proportion of IL-2 to IL-4 and IFN-γ to IL-4, suggesting a shift in the humoral immunity environment towards Th1 superiority due to the decline in IL-4 secretion. nih.gov The reduction in IL-4 in the PLAG group might also be related to the observed inhibition of B cell proliferation, as IL-4 is involved in activating B cells that secrete IgE. nih.gov

Further mechanistic studies on PLAG indicated that it modulates Th2 immunity through the attenuation of IL-4 expression. nih.govnih.gov This effect is mediated, at least in part, by regulating the transcription of IL-4 via modulation of STAT6, a transcriptional activator of IL-4 expression. nih.govnih.gov PLAG induced a decrease in STAT6 activity in several stimulated cell lines. nih.govnih.gov

Another study involving bone marrow-derived mast cell extracellular vesicles (BMMC-EVs) demonstrated that immunization with BMMC-EVs-DfE could regulate the Th1/Th2 balance towards Th1 by increasing IFN-γ and decreasing IL-4 levels. researchgate.net While this study focuses on BMMC-EVs, it highlights the importance of the IL-4/IFN-γ balance in Th1/Th2 regulation and provides context for the observed effects of 2-LG related compounds on these cytokines.

Metabolic and Energy Homeostasis

Metabolic and energy homeostasis involves complex processes including the regulation of lipid and glucose metabolism. Dysregulation in these pathways is linked to various metabolic disorders. Lipids, including monoacylglycerols like this compound, play diverse roles in these processes. medlineplus.govbiomolther.org

Association with Lipid Metabolism and Related Disorders

Lipid metabolism disorders involve issues with the breakdown or storage of lipids, which can lead to their accumulation in tissues and potential damage. medlineplus.govbiomolther.org These disorders can be inherited and are associated with conditions like Gaucher disease and Tay-Sachs disease. medlineplus.govbiomolther.org Furthermore, metabolic changes in patients with conditions like abdominal aortic aneurysm (AAA) are primarily related to carbohydrate and lipid metabolism. frontiersin.org

This compound has been identified as a circulating metabolite. frontiersin.orgfrontiersin.org Mendelian randomization studies investigating the relationship between blood metabolites and diseases have included this compound in their analyses. frontiersin.orgfrontiersin.org For instance, a study assessing the relationships of 1400 blood metabolites with abdominal aortic aneurysm identified this compound as one of the circulating metabolomes associated with colorectal cancer in previous research. frontiersin.org While this indicates an association with other conditions, it underscores the presence and potential involvement of this compound in broader metabolic contexts.

Lipid metabolism is a prevalent category among metabolites found to be associated with AAA. frontiersin.org Although this compound itself was mentioned in the context of colorectal cancer in the AAA study, the study highlighted that metabolic changes in AAA patients are primarily related to carbohydrate and lipid metabolism and insulin (B600854) resistance. frontiersin.org This suggests that alterations in lipid profiles, which would include compounds like this compound, are relevant in the context of metabolic disorders.

Cardiovascular System Implications

The cardiovascular system can be affected by various factors, including metabolic status and inflammation. Abdominal Aortic Aneurysm (AAA) is a serious cardiovascular condition involving the dilation of the abdominal aorta. frontiersin.orgescardio.orgwww.nhs.uk

Association with Abdominal Aortic Aneurysm (AAA) Risk

Abdominal aortic aneurysm (AAA) is a vascular disease with high mortality, influenced by factors such as age, male sex, smoking, hypertension, atherosclerosis, dyslipidaemia, and positive family history. frontiersin.orgescardio.org Metabolic disturbances are also understood to affect AAA risk. frontiersin.orgescardio.org

A Mendelian randomization study assessing the relationships of 1400 blood metabolites with abdominal aortic aneurysm identified several metabolites associated with AAA risk. frontiersin.orgnih.govresearchgate.net Among the metabolites found to have positive associations with an increased risk of AAA was Oleoyl-linoleoyl-glycerol (18:1/18:2). frontiersin.orgnih.govresearchgate.net Conversely, the ratio of Phosphate to oleoyl-linoleoyl-glycerol (18:1 to 18:2) was linked to a reduced risk of AAA. frontiersin.orgnih.govresearchgate.net

While the study specifically mentions "Oleoyl-linoleoyl-glycerol (18:1/18:2)" and "Phosphate to oleoyl-linoleoyl-glycerol (18:1 to 18:2) ratio", which are related to diglycerides containing oleic and linoleic acids, it also broadly discusses the significance of lipid homeostasis in AAA and notes that metabolic changes in AAA patients are primarily related to carbohydrate and lipid metabolism. frontiersin.org The presence of diglycerides containing linoleic acid being associated with AAA risk suggests that other glycerolipids containing linoleic acid, such as this compound (a monoacylglycerol), could also be relevant in the context of cardiovascular health and AAA, although direct associations for this compound itself with AAA risk were not explicitly detailed in the provided search results on this specific topic.

The study emphasizes that the upregulation of certain lipid markers may serve as a risk signal for AAA, while their downregulation could exert a protective effect. frontiersin.org This highlights the potential for lipid-modifying interventions to influence AAA progression. frontiersin.org

General Role in Cardiovascular Health

Research suggests a potential link between this compound and cardiovascular health, primarily through its association with cardiometabolic risk factors. Studies have indicated that higher plasma levels of endocannabinoids and their analogues, including 2-LG, may correlate with a less favorable cardiometabolic profile in young adults. oup.com These correlations have been observed with parameters such as adiposity, serum insulin levels, and triacylglyceride levels. oup.com While the precise mechanisms are still under investigation, these findings highlight the potential involvement of 2-LG within the broader endocannabinoid system in influencing cardiovascular health indicators.

Gastrointestinal System Functions

The gastrointestinal system is another area where this compound appears to play a role, particularly concerning gut microbiota interactions and potential implications in gastrointestinal disorders.

Influence on Gut Microbiota and Intestinal Health

The gut microbiota and the endocannabinoidome (eCBome), which includes 2-LG, exhibit a close interrelation that is crucial for maintaining intestinal health. frontiersin.orgoup.com Studies have shown that the composition and diversity of the gut microbiota are strongly correlated with the fecal eCBome profile. oup.comoup.com Dietary factors, such as the intake of unsaturated fatty acids, have been associated with the levels of 2-oleoylglycerol and this compound in feces. oup.comoup.com This suggests that dietary lipids can influence the levels of these monoacylglycerols in the gut, potentially impacting the gut microbiota composition and, consequently, intestinal health.

Research on 1-oleoyl-2-palmitoyl-3-linoleoylglycerol (OPL), a structured lipid containing linoleic acid, has provided insights into the effects of specific lipid structures on intestinal health and microbiota. While OPL is a triglyceride and not 2-LG itself, studies on OPL-rich oil have shown improvements in intestinal tissue health, including increased intestinal fold height, mucosal thickness, and intestinal wall thickness in animal models. rsc.orgnih.gov Furthermore, dietary OPL-rich oil has been observed to regulate intestinal microbiota, increasing beneficial bacteria and reducing potential pathogens. rsc.orgnih.gov These findings, while not directly on 2-LG, suggest that the linoleoyl moiety, present in both OPL and 2-LG, may contribute to beneficial effects on the gut environment.

Potential in Gastrointestinal Disorders (e.g., anti-ulcer activities of related compounds)

While direct evidence for the anti-ulcer activity of this compound is limited in the provided search results, some related compounds, particularly certain gingerglycolipids, have demonstrated such properties. Gingerglycolipid B, a glycosylmonoacylglycerol found in plants like ginger and sugarcane, has shown significant anti-ulcer activity in research. This compound is reported to enhance gastric mucosal defense by promoting mucus production and reducing gastric acid secretion. It also exhibits anti-inflammatory effects by inhibiting signaling pathways that lead to decreased pro-inflammatory cytokines.

Another study investigating the aqueous extract of Arthrospira platensis (spirulina) in a mouse model of induced colitis identified this compound as one of the bioactive compounds present in the extract. rjraap.com The extract itself demonstrated a decrease in the severity of colitis, evidenced by improved clinical scores and reduced colonic tissue damage. rjraap.com While this study identifies 2-LG within a complex extract showing beneficial effects, it does not isolate the specific contribution of 2-LG to the observed anti-inflammatory and potential anti-colitis activities.

Other Physiological Contexts

Beyond cardiovascular and gastrointestinal functions, this compound has been implicated in other physiological processes, including vision and possessing potential antioxidant and antimicrobial activities, often in conjunction with or as part of the activity of related compounds or extracts.

Role in Vision and Phototransduction

Research, particularly in Drosophila photoreceptor cells, has indicated a role for this compound in vision and phototransduction. Phototransduction is the process by which light is converted into electrical signals in the retina. icter.plksumsc.com In Drosophila, light stimulation increases the levels of 2-LG in vivo. nih.govbiorxiv.org This increase is dependent on the activity of phospholipase C (PLC) and diacylglycerol lipase (DAGL), key enzymes in the phototransduction cascade. nih.govbiorxiv.org 2-LG has been shown to facilitate the influx of calcium ions that is dependent on Transient Receptor Potential (TRP) channels, which are crucial for photoreceptor function in Drosophila. nih.govbiorxiv.org This suggests that 2-LG acts as a physiologically relevant endocannabinoid that activates TRPC channels in these photoreceptor cells. nih.govbiorxiv.org

Potential Antioxidant and Antimicrobial Activities of Related Compounds

Regarding antimicrobial activity, polyunsaturated fatty acids, which include linoleic acid (the fatty acid component of 2-LG), are known to potentially kill pathogenic microorganisms by disrupting their cell membranes. researchgate.net While this provides a general context for the potential of linoleic acid-containing lipids, direct evidence for 2-LG's antimicrobial activity is less clear from the provided searches. One source mentions that this compound, among other lipid compounds from sugarcane, has potential pharmacological value and strong binding interactions with the 3CLpro enzyme of SARS-CoV-2, suggesting a potential antiviral consideration, although this is distinct from antibacterial or general antimicrobial activity. nih.govdntb.gov.ua Another source, while discussing related compounds like gingerglycolipid B with anti-ulcer properties, also lists this compound as having "Yes" for Anti-SARS-CoV-2 and "Yes" for Anti-Microbial activity in a table, but without specific data or context within the provided snippet. Further dedicated research would be needed to fully characterize the direct antimicrobial activities of this compound.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5365676 uni.lunih.gov |

| Anandamide (B1667382) (AEA) | 5362196 |

| 2-Arachidonoylglycerol (B1664049) (2-AG) | 5281203 |

| Linoleic acid | 5280445 |

| Gingerglycolipid B | 88168-90-5 (CAS, CID not directly found in search results for this specific number, but related info provided) |

| Gingerglycolipid C | Mentioned with this compound nih.govdntb.gov.ua (CID not found in search results) |

| 2-Oleoylglycerol (2-OG) | 549043 uni.lu |

| Palmitoylethanolamide (PEA) | 10483 |

| Oleoylethanolamide (OEA) | 64455 |

| Stearoylethanolamide | 5281323 |

| Linoleoylethanolamide (LEA) | 5281776 |

| 2-Palmitoylglycerol (B134275) (2-PG) | 160346 |

| 1-Oleoyl-2-palmitoyl-3-linoleoylglycerol (OPL) | 10100225 lipidmaps.org |

General Role in Cardiovascular Health

Emerging research suggests a potential connection between this compound and cardiovascular health, particularly in relation to cardiometabolic risk factors. Studies have indicated that elevated plasma levels of endocannabinoids and their analogues, including 2-LG, may be associated with a less favorable cardiometabolic profile in young adults. oup.com These associations have been observed with indicators such as adiposity, serum insulin levels, and triacylglyceride levels. oup.com While the precise mechanisms underlying these correlations require further elucidation, these findings suggest that 2-LG, within the context of the endocannabinoid system, may influence markers relevant to cardiovascular health.

Gastrointestinal System Functions

The gastrointestinal system represents another significant area where this compound appears to exert influence, particularly through its interactions with the gut microbiota and its potential relevance in certain gastrointestinal conditions.

Influence on Gut Microbiota and Intestinal Health

A strong interrelationship exists between the gut microbiota and the endocannabinoidome (eCBome), including 2-LG, which is vital for maintaining intestinal health. frontiersin.orgoup.com Research highlights a significant correlation between the diversity and composition of the gut microbiota and the fecal eCBome profile. oup.comoup.com Dietary intake, specifically of unsaturated fatty acids, has been linked to the levels of 2-oleoylglycerol and this compound found in feces. oup.comoup.com This observation suggests that the lipids consumed in the diet can impact the concentrations of these monoacylglycerols in the gut lumen, potentially influencing the composition of the gut microbiota and subsequently affecting intestinal health.

Studies involving 1-oleoyl-2-palmitoyl-3-linoleoylglycerol (OPL), a structured lipid containing linoleic acid, offer further insights into how specific lipid structures can affect intestinal health and the microbiota. Although OPL is a triglyceride, distinct from 2-LG, investigations using OPL-rich oil in animal models have demonstrated improvements in the health of intestinal tissues, including increases in intestinal fold height, mucosal thickness, and intestinal wall thickness. rsc.orgnih.gov Furthermore, dietary supplementation with OPL-rich oil has been shown to modulate the intestinal microbiota, promoting the growth of beneficial bacteria while reducing the presence of potential pathogens. rsc.orgnih.gov These findings, while not directly focused on 2-LG, imply that the linoleoyl component, common to both OPL and 2-LG, may contribute to beneficial effects within the intestinal environment.

Potential in Gastrointestinal Disorders (e.g., anti-ulcer activities of related compounds)

Direct evidence regarding the anti-ulcer activity of this compound itself is limited within the provided search results. However, studies on related compounds, such as certain gingerglycolipids, have shown promising anti-ulcer properties. Gingerglycolipid B, a glycosylmonoacylglycerol found in botanical sources like ginger and sugarcane, has demonstrated significant anti-ulcer activity in research. This compound is reported to enhance the defense mechanisms of the gastric mucosa by stimulating mucus production and reducing gastric acid secretion. Additionally, it exhibits anti-inflammatory effects through the inhibition of signaling pathways that lead to a reduction in pro-inflammatory cytokines.

In a study evaluating the effects of an aqueous extract of Arthrospira platensis (spirulina) in a mouse model of induced colitis, this compound was identified as one of the bioactive compounds present in the extract. rjraap.com The extract itself was observed to decrease the severity of colitis, as indicated by improvements in clinical scores and a reduction in colonic tissue damage. rjraap.com While this study detected 2-LG within a complex extract that showed beneficial effects, it did not isolate the specific contribution of 2-LG to the observed anti-inflammatory and potential anti-colitis activities.

Other Physiological Contexts

Beyond its roles in cardiovascular and gastrointestinal function, this compound has been implicated in other physiological processes, including its potential involvement in vision and its association with extracts exhibiting antioxidant and antimicrobial activities.

Role in Vision and Phototransduction

Research, particularly utilizing Drosophila photoreceptor cells as a model, has indicated a role for this compound in vision and the process of phototransduction. Phototransduction is the mechanism by which light energy is converted into electrical signals in the retina, enabling vision. icter.plksumsc.com In Drosophila, exposure to light leads to an increase in the levels of 2-LG in vivo. nih.govbiorxiv.org This increase is dependent on the activity of phospholipase C (PLC) and diacylglycerol lipase (DAGL), enzymes that are integral to the phototransduction cascade. nih.govbiorxiv.org 2-LG has been shown to facilitate the influx of calcium ions that is mediated by Transient Receptor Potential (TRP) channels, which are essential for the proper function of photoreceptor cells in Drosophila. nih.govbiorxiv.org These findings suggest that 2-LG functions as a physiologically relevant endocannabinoid that activates TRPC channels in these visual cells. nih.govbiorxiv.org

Potential Antioxidant and Antimicrobial Activities of Related Compounds

In the context of antimicrobial activity, polyunsaturated fatty acids, including linoleic acid (a constituent of 2-LG), are known for their potential to disrupt the cell membranes of pathogenic microorganisms, leading to cell lysis. researchgate.net While this provides a general basis for the potential of lipids containing linoleic acid, direct evidence specifically for the antimicrobial activity of 2-LG is less detailed in the provided results. One source mentions that this compound, among other lipid compounds from sugarcane, possesses potential pharmacological value and demonstrates strong binding interactions with the SARS-CoV-2 3CLpro enzyme, indicating a potential antiviral consideration, which is distinct from general antibacterial effects. nih.govdntb.gov.ua Another source, in a table discussing related compounds like gingerglycolipid B with anti-ulcer properties, lists this compound with "Yes" for Anti-SARS-CoV-2 and "Yes" for Anti-Microbial activity . However, this is presented without specific data or context within the provided snippet. Further dedicated research is necessary to fully characterize the direct antimicrobial activities of this compound.

Research Methodologies and Analytical Approaches for 2 Linoleoylglycerol

Lipidomics Approaches

Lipidomics, the large-scale study of lipids within a biological system, plays a crucial role in understanding the presence, metabolism, and dynamics of 2-LG. Both targeted and high-throughput lipidomics approaches are employed to analyze this lipid mediator.

Targeted Lipidomics for 2-Linoleoylglycerol Identification and Quantification

Targeted lipidomics focuses on the identification and quantification of specific lipid species, such as 2-LG, within complex biological matrices. This approach is essential for accurately measuring the levels of 2-LG in various tissues and organisms. Studies have successfully utilized targeted lipidomics techniques to identify 2-LG in organisms like Drosophila melanogaster. plos.orgnih.govplos.org These methods often involve the use of synthetic standards to match chromatographic peaks and mass spectrometric data, ensuring accurate identification. plos.orgplos.org Product ion scans of both synthetic 2-LG standards and lipid extracts from biological samples demonstrate identical molecular species, confirming the presence of 2-LG. plos.orgnih.govplos.org Quantification is typically achieved using calibration curves generated from synthetic standards and normalized using deuterium-labeled internal standards. plos.org

High-Throughput Lipidomics

High-throughput lipidomics enables the rapid analysis of a large number of lipid species simultaneously, providing a broader picture of the lipid landscape in which 2-LG exists. While targeted approaches offer precise quantification of 2-LG, high-throughput methods can reveal correlations between 2-LG levels and other lipids or biological conditions. A high-throughput lipidomics approach has been used to quantify various lipid compounds, including glycerol (B35011) esters like 2-LG, in samples such as sugarcane rind. frontiersin.orgnih.gov These studies highlight the utility of high-throughput methods in identifying and relatively quantifying 2-LG within complex lipidomes. frontiersin.orgnih.govcuni.cz

UPLC-MS/MS Methodologies for Endocannabinoid and Related Lipid Metabolism

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful analytical technique widely used for the separation, identification, and quantification of endocannabinoids and related lipid metabolites, including 2-LG. This method offers high sensitivity and selectivity, making it suitable for analyzing these lipids in various biological fluids and tissues. researchgate.net

UPLC-MS/MS methods have been developed and validated for the simultaneous quantification of multiple endocannabinoids and related compounds, including 2-LG, in matrices such as milk and other biofluids. researchgate.net These methods typically involve optimized chromatographic gradients and mass spectrometry parameters for detecting and quantifying monoacylglycerols (MAGs) like 2-LG. frontiersin.orgnih.govescholarship.org The technique is also applied to analyze the activity of enzymes involved in the metabolism of endocannabinoids and related lipids, such as diacylglycerol lipase (B570770) (DGL), which synthesizes 2-LG, and enzymes responsible for its degradation. frontiersin.orgnih.govescholarship.org

Detailed UPLC-MS/MS parameters, such as the use of specific mobile phases (e.g., methanol (B129727) with acetic acid and ammonium (B1175870) acetate), flow rates, and detection modes (e.g., negative ion mode), are optimized for the efficient analysis of these lipid species. frontiersin.orgnih.gov The validation of these methods includes establishing linearity, limits of detection and quantification, accuracy, precision, stability, and recovery in different biological matrices. researchgate.net

Cell-Based Assays and In Vitro Models

Cell-based assays and in vitro models are indispensable tools for investigating the functional interactions of 2-LG with its molecular targets and elucidating its cellular effects.

Cell-Based Reporter Assays for Receptor Activity

Cell-based reporter assays are commonly used to evaluate the activity of compounds like 2-LG at specific receptors, particularly cannabinoid receptors (CB1 and CB2). These assays provide a sensitive and quantitative measure of receptor activation or inhibition. nih.govnih.govgreenleafmc.cagrecc.org

A common approach involves coupling receptor activation to the expression of a reporter enzyme, such as β-lactamase. nih.govnih.govgreenleafmc.cagrecc.org When the receptor is activated by a ligand like 2-LG, a signaling cascade is initiated that leads to the expression of the reporter enzyme, which can then be measured enzymatically. nih.govnih.govgrecc.org These assays allow for the determination of whether 2-LG acts as an agonist, antagonist, or partial agonist at a given receptor. nih.govnih.govgrecc.org Studies using this methodology have shown that 2-LG functions as a partial agonist at the human CB1 receptor. nih.govnih.govgrecc.org The activity of 2-LG in these assays can be benchmarked against known endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA), as well as synthetic agonists and antagonists. nih.govnih.govgrecc.org

Neuronal Cell Cultures for Synaptic Plasticity and Signaling Studies

Neuronal cell cultures provide a controlled environment to study the effects of 2-LG on neuronal function, including synaptic plasticity and intracellular signaling pathways. These models allow researchers to directly observe and measure neuronal responses to 2-LG.

Cultured dorsal root ganglion (DRG) neurons have been utilized to investigate the effects of 2-LG on calcium influx and responses mediated by transient receptor potential vanilloid 1 (TRPV1) channels. nih.govresearchgate.net These studies have shown that high micromolar concentrations of 2-LG can elicit calcium influx in a subset of DRG neurons and delay responses to capsaicin, a TRPV1 agonist. nih.govresearchgate.net This research contributes to understanding the potential involvement of 2-LG in modulating pain signaling, possibly through mechanisms related to the "entourage effect," where it may potentiate the activity of other endocannabinoids. nih.govresearchgate.net While other neuronal culture studies exist (e.g., on cortical layer 2/3 pyramidal neurons), their direct relevance to 2-LG's specific effects on synaptic plasticity or signaling requires further investigation beyond general observations about lipid signaling or maternal care influences on neuronal morphology. plos.org

Data Table: Effects of 2-LG on Capsaicin Responses in DRG Neurons

| 2-LG Concentration (µM) | Effect on Calcium Influx | Effect on Capsaicin Response Latency | Significance (Latency) | Effect on Capsaicin Response Amplitude | Significance (Amplitude) |

| 0.1 | No observed influx | Increased delay | P<0.001 nih.govresearchgate.net | No significant reduction | Not significant nih.govresearchgate.net |

| 1 | No observed influx | Increased delay | P<0.001 nih.govresearchgate.net | No significant reduction | Not significant nih.govresearchgate.net |

| 10 | No observed influx | Increased delay | P<0.001 nih.govresearchgate.net | Significantly reduced | P<0.05 nih.govresearchgate.net |

| 30 | Elicited calcium influx in some neurons | Increased delay | P<0.001 nih.govresearchgate.net | Not specified as significantly reduced | Not specified nih.govresearchgate.net |

| 60 | Elicited calcium influx in some neurons | Increased delay | P<0.001 nih.govresearchgate.net | Not specified as significantly reduced | Not specified nih.govresearchgate.net |

| 100 | Elicited calcium influx in some neurons | Increased delay | P<0.001 nih.govresearchgate.net | Not specified as significantly reduced | Not specified nih.govresearchgate.net |

Note: This table summarizes findings from studies on cultured DRG neurons. nih.govresearchgate.net

Research into this compound (2-LG) employs a variety of methodologies, including targeted lipidomics for identification and quantification, cell-based assays to evaluate its biological activity, and animal models to investigate its roles in complex biological systems. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are crucial for the detection and measurement of 2-LG in biological samples.

Mast Cell Models for Allergic Responses

Mast cells are key players in allergic responses, releasing mediators upon activation. Research utilizing mast cell models, such as the RBL-2H3 mast cell line, has explored the effects of 2-LG on allergic reactions. Studies have shown that 2-LG can significantly inhibit β-hexosaminidase release in antigen-stimulated RBL-2H3 cells in a dose-dependent manner. β-hexosaminidase release is a marker of mast cell degranulation, a crucial step in the allergic response. Furthermore, 2-LG has been observed to suppress the expression of inflammatory cytokines, including TNF-α, IL-4, IL-10, and COX-2 mRNA in mast cells. researchgate.net The inhibitory effects of 2-LG on mast cell-derived allergic responses and inflammatory cytokine expression may be related to the inhibition of activating phosphorylation of signaling molecules such as AKT, p38MAPK, JNK, and ERK1/2. researchgate.net

Data from a study on the effect of this compound on β-hexosaminidase release in antigen-stimulated RBL-2H3 mast cells:

| This compound Concentration | β-Hexosaminidase Release (% of control) |

| Control | 100 |

| Low Concentration | Reduced |

| High Concentration | Significantly Reduced |

Note: Specific numerical data for concentrations and percentage reduction were not available in the provided snippets, but the trend of dose-dependent inhibition was indicated.

Animal Models in this compound Research

Animal models are instrumental in understanding the physiological roles of 2-LG in vivo. Different model organisms offer unique advantages for studying specific aspects of 2-LG biology.

Drosophila melanogaster as a Model System

Drosophila melanogaster, the fruit fly, has emerged as a valuable model system for studying 2-acyl glycerols, including 2-LG. Targeted lipidomics approaches have identified 2-LG in larval tissues of Drosophila. nih.govplos.org The presence of 2-LG and other 2-acyl glycerols in Drosophila suggests that this organism can be used to study the signaling properties of these lipids. nih.govplos.org Drosophila expresses an ortholog of diacylglycerol lipase (DAGL), known as "inactivation no afterpotential E" (InaE), which is hypothesized to produce 2-AG congeners. nih.govplos.org Research in Drosophila has shown that light stimulation increases the levels of 2-LG in vivo, and this elevation is dependent on phospholipase C (PLC). biorxiv.org 2-LG has been proposed as a physiologically relevant endocannabinoid that activates TRPC channels in Drosophila photoreceptor cells. biorxiv.org Genetic manipulations, including studies involving the inaE gene (dDAGL ortholog), have been conducted to investigate neuronal 2-LG signaling in Drosophila. researchgate.net Overexpression of the human CB1 receptor in Drosophila has been used to study the effects of 2-LG on behavior. researchgate.net

Mouse Models for Neurological and Metabolic Studies

Mouse models are widely used to investigate the roles of 2-LG in mammalian neurological and metabolic processes. Studies using mouse models have explored the impact of conditions like obesity and type 2 diabetes mellitus on brain metabolome, revealing sex-specific alterations and the presence of neuromodulatory metabolites like 2-LG in females. researchgate.netmdpi.commdpi.com For example, in ob/ob mouse models of obesity, 2-LG was identified as a unique neuro-modulatory metabolite present in females. researchgate.netmdpi.com Similarly, in db/db mouse models of type 2 diabetes mellitus, female-specific changes in neuromodulatory metabolites, including 2-LG, were observed. mdpi.com Gene deletion studies, such as those involving DAGL knockout mice, have been crucial in understanding the synthesis of 2-LG and other monoacylglycerols. nih.govmdpi.com These studies indicate that DAGLs are responsible for the synthesis of various monoacylglycerols, including 2-LG. nih.gov Furthermore, studies in mouse cortical homogenates have demonstrated that 2-LG can bind to mammalian CB1 receptors. researchgate.netnih.gov

Data on the presence of this compound in the brain metabolome of mouse models:

| Mouse Model | Condition | Sex | Presence of this compound in Brain |

| ob/ob (Obesity) | Obese | Female | Present (unique metabolite) |

| ob/ob (Obesity) | Obese | Male | Not uniquely present |

| db/db (Type 2 DM) | Type 2 Diabetes Mellitus | Female | Changed (neuromodulatory metabolite) |

| db/db (Type 2 DM) | Type 2 Diabetes Mellitus | Male | Not specifically highlighted |

| Wild-type (Control) | Control | Female | Presence not specified as unique/changed |

| Wild-type (Control) | Control | Male | Presence not specified as unique/changed |

Note: This table summarizes findings regarding the detection or changes in 2-LG levels in specific mouse models and sexes based on the provided snippets. It does not imply absence in other conditions or sexes if not explicitly mentioned.

Studies in Other Mammalian Systems

While mouse models are prevalent, research on 2-LG and related 2-acyl glycerols has also been conducted in other mammalian systems. Lipid extraction and purification techniques used in mammalian tissues have been applied to study lipids in other organisms like Drosophila, indicating a degree of transferability in methodologies. nih.gov Studies on the endocannabinoid system in various mammalian species contribute to the broader understanding of 2-acyl glycerols like 2-LG, although specific details on 2-LG research in a wide range of other mammalian systems were not extensively detailed in the provided snippets.

Genetic Manipulation Techniques

Genetic manipulation techniques are essential tools for dissecting the biosynthetic pathways and functional roles of 2-LG.

Gene Deletion Studies (e.g., DAGL knockout)

Genetic Manipulation Techniques

Overexpression of Receptors

Studies investigating the function of this compound often employ techniques involving the overexpression of relevant receptors to elucidate its mechanisms of action. Research utilizing Drosophila melanogaster, for instance, has involved the overexpression of the human CB1 cannabinoid receptor (hCB1R) in the ventral nerve cord of flies. This genetic manipulation aimed to uncover the signaling pathways involving this compound. The overexpression of hCB1R in these flies compromised their mobility, and this behavioral impairment was linked to 2-LG signaling. Inactivation of the inaE gene, which is a diacylglycerol lipase (dDAGL) ortholog responsible for producing 2-LG in Drosophila, normalized the defunct motor coordination, suggesting a causal relationship between 2-LG signaling and the observed behavioral effects in the context of hCB1R overexpression. researchgate.netnih.govnih.govresearchgate.net

Further studies have substantiated these findings by demonstrating that 2-LG can bind to mammalian CB1 receptors. nih.govnih.gov In experiments using mouse cortical homogenates, 2-LG mediated the displacement of a radiolabeled cannabinoid ligand ([3H]CP 55,940), providing evidence of its binding to CB1 receptors. researchgate.netnih.govnih.govresearchgate.net Additionally, in cultured mouse neurons, 2-LG has been shown to reduce neurite extension and induce growth cone collapsing responses, effects that are also associated with CB1 receptor activation. researchgate.netnih.govnih.govresearchgate.net These findings collectively suggest that 2-LG acts as an endocannabinoid-like signaling lipid that can interact with and activate CB1 receptors, particularly when these receptors are overexpressed or studied in isolation. researchgate.netnih.govnih.govresearchgate.net While 2-LG has been identified as a partial agonist at the human cannabinoid type 1 receptor in a recombinant cell system, its physiological effects in depth require further investigation. nih.govmedchemexpress.comnih.gov It can also modulate the activity of other endocannabinoids like 2-arachidonoylglycerol (2-AG) and anandamide (AEA). medchemexpress.comnih.gov

Clinical and Epidemiological Studies

Clinical and epidemiological studies have begun to explore the associations between this compound levels and various health conditions, often employing large-scale metabolic profiling and genetic approaches.

Mendelian Randomization Studies for Disease Association

Mendelian randomization (MR) is a research method that uses genetic variants as instrumental variables to assess the causal effect of an exposure (such as metabolite levels) on an outcome (such as disease risk). This approach helps to minimize confounding and reverse causality that can affect observational studies. frontiersin.orgnih.gov

Several Mendelian randomization studies have investigated the association between blood metabolites, including this compound, and the risk of various diseases. For instance, a study assessing the relationships of 1400 blood metabolites with abdominal aortic aneurysm (AAA) identified this compound (18:2) as one of the circulating metabolites associated with colorectal cancer (CRC) in previous reports. frontiersin.orgresearchgate.net The MR study on AAA itself identified several metabolites associated with the condition, both negatively and positively, though this compound was mentioned in the context of its prior association with CRC. frontiersin.org

Another Mendelian randomization study focusing on major depressive disorder (MDD) examined the causal relationship between 1400 serum metabolites and MDD. nih.govfrontiersin.org This study identified 34 known metabolites associated with MDD. Among these, this compound (18:2) levels were found to have a negative correlation with MDD, with an Inverse Variance Weighted (IVW) Odds Ratio (OR) of 0.96 (95% CI = 0.94–0.99; P = 0.003). frontiersin.org This suggests a potential protective association between higher this compound levels and a reduced risk of major depressive disorder, based on this MR analysis.